molecular formula C11H16BClN2O2 B7956804 2-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine

2-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine

Cat. No.: B7956804
M. Wt: 254.52 g/mol
InChI Key: ZUXPFMZTBCNOJE-UHFFFAOYSA-N
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Description

2-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a pyridine ring substituted with a chlorine atom and an amine group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine typically involves the borylation of 2-chloro-3-iodopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium acetate, to facilitate the borylation process. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Pyridines: Formed through substitution reactions.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

    Boronic Acids: Formed through oxidation reactions.

Scientific Research Applications

2-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which allows it to participate in a wide range of chemical reactions. Additionally, the presence of the chlorine atom and the amine group on the pyridine ring can influence the reactivity and selectivity of the compound in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine lies in its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the chlorine atom and the amine group allows for versatile functionalization, making it a valuable building block in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BClN2O2/c1-10(2)11(3,4)17-12(16-10)8-7(14)5-6-15-9(8)13/h5-6H,1-4H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXPFMZTBCNOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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